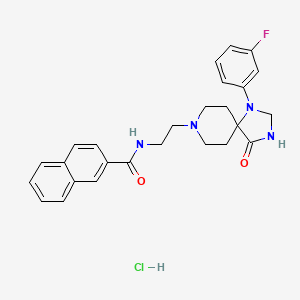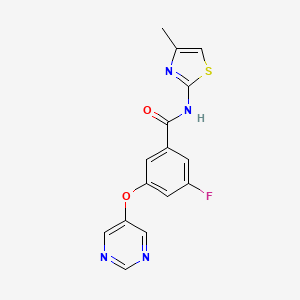
Wnk-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinase . It has an IC50 of 4 nM for WNK1 enzyme . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of WNK-IN-11 is 462.40 and its molecular formula is C21H21Cl2N5OS . The exact mass is 461.08 .科学的研究の応用
Regulation of Ion Homeostasis and Cellular Volume
WNK kinases, which can be inhibited by Wnk-IN-11, are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . When activated, WNK kinases phosphorylate and activate downstream kinases OSR1 and SPAK .
Role in Kidney Function
In the context of kidney function, WNK1 kinase, which can be selectively inhibited by Wnk-IN-11, has been found to augment TRPV4 function in the aldosterone-sensitive distal nephron . This plays a central role in the regulation of potassium homeostasis and maintenance of plasma K+ levels within a narrow physiological range .
Impact on Blood Pressure Regulation
WNK kinases play a critical role in blood pressure regulation as well as body fluid and electrolyte homeostasis . This is particularly relevant in the context of hypertension, where WNK kinases have been implicated .
Potential Applications in Cancer Research
There is increasing evidence that the WNK kinase family is involved in signaling cascades related to cancer . For instance, WNK1 has been identified as a driver of migration and proliferation in a number of cancer types .
Role in Neuroprotection
Loss of WNK kinase function is associated with neuroprotective phenotypes . For example, the WNK3-knockout mouse showed significantly lower infarct volume and cerebral edema after ischemic stroke than wild-type mice and showed faster neurobehavioral recovery .
Implications for Pain Management
A splice variant of WNK1 containing the HSN2 exon is expressed in the nervous system, and knockout of the HSN2 exon reduced pain hypersensitivity associated with nerve injury in mice .
作用機序
- WNK kinases are serine/threonine kinases that play a crucial role in regulating ion transport across cell membranes, maintaining blood pressure, and controlling body fluid and electrolyte balance .
- This phosphorylation cascade stimulates ion transport activity in response to hypertonic extracellular conditions, promoting water uptake and restoring normal cell volume .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
WNK kinases have a diverse biological footprint and represent promising therapeutic targets for cardiovascular and neurological diseases as well as cancer . Although work on WNK463 was discontinued owing to a poor preclinical safety profile, targeting individual WNK kinases may be the key to unlocking their potential as therapeutic targets .
特性
IUPAC Name |
[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAYIXYYOVALX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?
A1: Research indicates that Wnk-IN-11 significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from Wnk-IN-11's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, Wnk-IN-11 hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].
Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?
A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and Wnk-IN-11 disrupts this interaction [].
Q3: What are the implications of Wnk-IN-11's impact on WNK1 and TRPV4 for potassium homeostasis?
A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, Wnk-IN-11 indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of Wnk-IN-11 on potassium homeostasis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)
![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)